molecular formula C9H16ClNO2 B2660154 rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride CAS No. 2428210-60-8

rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride

Cat. No.: B2660154
CAS No.: 2428210-60-8
M. Wt: 205.68
InChI Key: UADAHUKEUIJSDA-WYJBESNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride is a synthetic compound with potential applications in various scientific fields. The compound is notable for its unique structural features and diverse chemical reactivity, making it an interesting subject of study for chemists and researchers.

Preparation Methods

Synthetic routes and reaction conditions: : The synthesis of rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride involves several key steps, including cyclization and esterification reactions.

  • Step 1: Starting from simple cyclopentanone derivatives, the cyclopentane ring is functionalized to introduce the required substituents.

  • Step 2: The cyclization to form the octahydrocyclopenta[c]pyrrole core is typically achieved via intramolecular cycloaddition reactions under acidic conditions.

  • Step 3: Methyl esterification of the carboxylic acid group is conducted using methanol and hydrochloric acid as catalysts.

  • Industrial production methods: : In an industrial setting, these reactions are scaled up with optimized conditions such as higher pressure and temperature to ensure high yield and purity of the desired product.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The compound can undergo oxidation reactions to form oxidized derivatives, which are often catalyzed by transition metal catalysts.

  • Reduction: : Reduction of the ester functional group can yield the corresponding alcohol derivative, typically using hydride donors like sodium borohydride.

  • Substitution: : Nucleophilic substitution at the ester group can replace the methoxy moiety with other nucleophiles, forming a variety of derivatives.

Common reagents and conditions

  • Oxidation: : Common reagents include chromium trioxide or potassium permanganate under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are frequently used under mild conditions.

  • Substitution: : Alkyl halides and nucleophiles such as amines or thiols in the presence of a base.

Major products formed

  • Oxidation yields more oxidized functional groups like ketones or carboxylic acids.

  • Reduction typically gives alcohol derivatives.

  • Substitution reactions can produce a wide range of functionalized products based on the nucleophile used.

Scientific Research Applications

Rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride has versatile applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Acts as a probe in biochemical assays to study enzyme activity and inhibition.

  • Medicine: : Potential therapeutic agent due to its unique structural features, investigated for antimicrobial and anticancer properties.

  • Industry: : Utilized in the synthesis of materials with specific physical properties, such as polymers and resins.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

  • Molecular targets: : Enzymes, receptors, and nucleic acids can be targeted by this compound, modulating their activity.

  • Pathways involved: : It can influence biological pathways like signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Rac-Methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride stands out among similar compounds due to its specific structural arrangement and reactivity. Similar compounds include:

  • Methyl 3aS,5R,6aR-octahydrocyclopenta[c]pyrrole-5-carboxylate

  • Methyl (3aR,5R,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate

  • These compounds share similar backbones but differ in stereochemistry, leading to different chemical and biological properties.

This compound's uniqueness lies in its particular stereochemical configuration, contributing to its specific reactivity and applications in scientific research.

Properties

IUPAC Name

methyl (3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-7-4-10-5-8(7)3-6;/h6-8,10H,2-5H2,1H3;1H/t6?,7-,8+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADAHUKEUIJSDA-OPZYXJLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2CNCC2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1C[C@@H]2CNC[C@@H]2C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2428210-60-8
Record name rac-methyl (3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.